molecular formula C10H12BrCl2N B13091190 (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride

(2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B13091190
M. Wt: 297.02 g/mol
InChI Key: QKXIGZZSPYHJBR-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride is a chemical compound with the molecular formula C10H12BrCl2N This compound is of interest due to its unique structure, which includes both bromine and chlorine substituents on a phenyl ring, as well as a cyclopropyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride typically involves multiple steps. One common route starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the methanamine group is added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can lead to dehalogenated derivatives.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-chlorophenyl)methanaminehydrochloride: Lacks the cyclopropyl group.

    (2-Bromo-4-chlorophenyl)(ethyl)methanaminehydrochloride: Contains an ethyl group instead of a cyclopropyl group.

    (2-Bromo-4-chlorophenyl)(methyl)methanaminehydrochloride: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

(2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12BrCl2N

Molecular Weight

297.02 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C10H11BrClN.ClH/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H

InChI Key

QKXIGZZSPYHJBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)Cl)Br)N.Cl

Origin of Product

United States

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